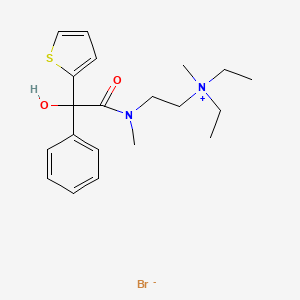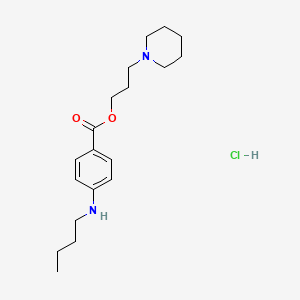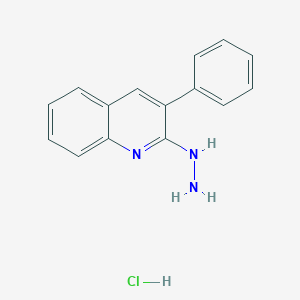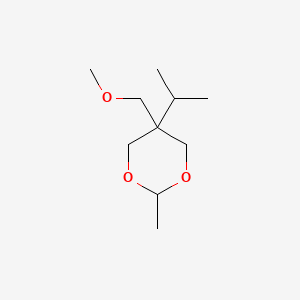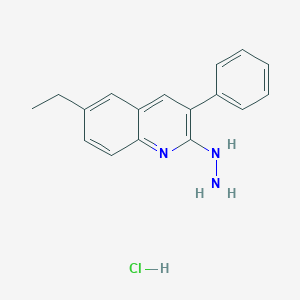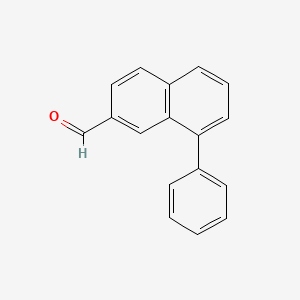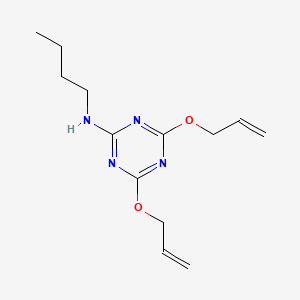
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione typically involves the reaction of hexylamine with pyridine-4-carboxylic acid, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
- 5-Hexyl-5-(pyridin-3-yl)imidazolidine-2,4-dione
- 5-Hexyl-5-(pyridin-5-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Hexyl-5-pyridin-4-ylimidazolidine-2,4-dione is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
6294-67-3 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-hexyl-5-pyridin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-4-5-8-14(11-6-9-15-10-7-11)12(18)16-13(19)17-14/h6-7,9-10H,2-5,8H2,1H3,(H2,16,17,18,19) |
Clé InChI |
LGEQNNPYUPCWBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C(=O)NC(=O)N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


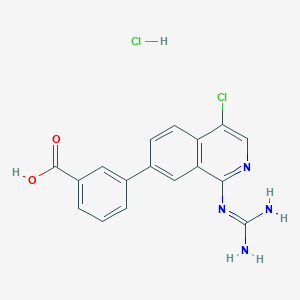
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)

